molecular formula C21H20O4 B2563660 Ethyl 5-[(2-methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 307552-24-5

Ethyl 5-[(2-methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2563660
CAS No.: 307552-24-5
M. Wt: 336.387
InChI Key: JCKWRKPCQFTKKR-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzofuran core with various substituents, making it a molecule of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(2-methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with phenylacetic acid derivatives under acidic conditions.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, where the benzofuran derivative reacts with ethyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Alkoxy Group: The final step involves the etherification of the benzofuran derivative with 2-methylprop-2-en-1-ol under basic conditions, typically using sodium hydride as a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The benzofuran core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products include halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Ethyl 5-[(2-methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2-methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzofuran core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The specific pathways involved depend on the biological context and the particular targets of interest.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-phenyl-1-benzofuran-3-carboxylate: Lacks the alkoxy group, making it less versatile in chemical reactions.

    Methyl 5-[(2-methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and biological activity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the alkoxy group allows for further functionalization, making it a valuable intermediate in synthetic chemistry.

This compound’s versatility and potential applications make it a significant subject of study in various scientific fields

Properties

IUPAC Name

ethyl 5-(2-methylprop-2-enoxy)-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-4-23-21(22)19-17-12-16(24-13-14(2)3)10-11-18(17)25-20(19)15-8-6-5-7-9-15/h5-12H,2,4,13H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKWRKPCQFTKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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